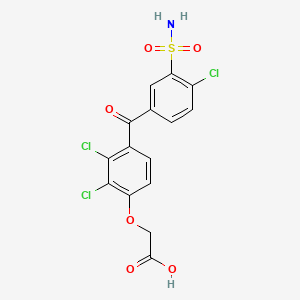
Ferrocobalt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ferrocobalt is an alloy composed of iron and cobalt, typically used in various industrial applications due to its unique magnetic properties. This compound is known for its high magnetic permeability, making it an essential material in the production of magnetic cores and other magnetic devices .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ferrocobalt can be synthesized through various methods, including carbothermic reduction and co-precipitation. One common method involves the selective carbothermic reduction of cobalt and copper-containing revert slag to produce a copper-containing this compound alloy . This process typically involves heating the materials in a furnace at high temperatures, followed by atomization and leaching to yield the desired alloy.
Industrial Production Methods
In industrial settings, this compound is often produced using a DC-arc furnace. This method involves the reduction of cobalt and iron oxides in the presence of carbon at high temperatures. The resulting alloy is then subjected to further processing to achieve the desired composition and properties .
Analyse Des Réactions Chimiques
Types of Reactions
Ferrocobalt undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the specific conditions and reagents used.
Common Reagents and Conditions
Reduction: The reduction of this compound typically involves the use of reducing agents such as hydrogen or carbon monoxide, which can convert oxides back to the metallic state.
Substitution: Substitution reactions can occur when this compound is exposed to halogens or other reactive species, leading to the formation of various substituted compounds.
Major Products Formed
The major products formed from these reactions include cobalt ferrite, iron oxides, and various substituted this compound compounds, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Ferrocobalt has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some notable applications include:
Magnetic Recording: Due to its high magnetic permeability, this compound is used in the production of magnetic recording media.
Biomedical Applications: In medicine, this compound nanoparticles are used for targeted drug delivery, magnetic resonance imaging (MRI), and hyperthermia treatment.
Sensors and Actuators: The magnetostrictive properties of this compound make it suitable for use in sensors and actuators.
Mécanisme D'action
The mechanism by which ferrocobalt exerts its effects is primarily related to its magnetic properties. The alloy’s high magnetic permeability allows it to interact with external magnetic fields, making it useful in various applications such as magnetic recording and sensing. Additionally, the catalytic properties of this compound are attributed to its ability to facilitate electron transfer reactions, which are essential in many chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cobalt Ferrite (CoFe2O4): This compound is similar to ferrocobalt in terms of its magnetic properties and applications.
Nickel Ferrite (NiFe2O4): Another similar compound, nickel ferrite, is used in applications requiring high electrical resistivity and thermal stability.
Uniqueness of this compound
This compound stands out due to its unique combination of high magnetic permeability and catalytic properties. This makes it particularly valuable in applications requiring both magnetic and catalytic functionalities, such as in magnetic recording media and catalytic converters .
Propriétés
Numéro CAS |
11108-68-2 |
|---|---|
Formule moléculaire |
CoFe |
Poids moléculaire |
114.78 g/mol |
Nom IUPAC |
cobalt;iron |
InChI |
InChI=1S/Co.Fe |
Clé InChI |
QVYYOKWPCQYKEY-UHFFFAOYSA-N |
SMILES |
[Fe].[Co].[Co].[Co] |
SMILES canonique |
[Fe].[Co] |
| 11108-68-2 | |
Synonymes |
ferrocobalt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


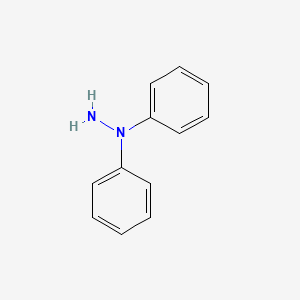
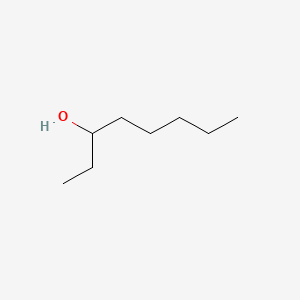


![(12R,13R)-12,13-Dihydronaphtho[4,3-b]phenanthrene-12,13-diol](/img/structure/B1198284.png)
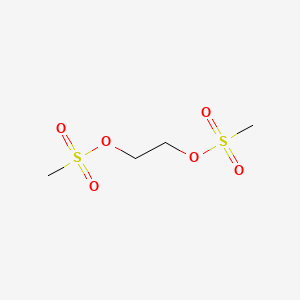

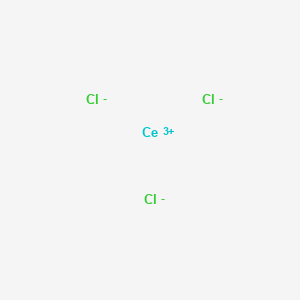
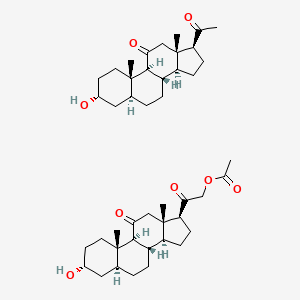
![METHYL 4-{[(4-METHOXYANILINO)CARBONYL]AMINO}BENZOATE](/img/structure/B1198292.png)
